Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate
Description
Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate (molecular formula: C₂₁H₁₉N₂O₃S; molecular weight: 381.4 g/mol) is a thiophene-based heterocyclic compound featuring a phenylcarbamoyl substituent at the 5-position and a methyl group at the 3-position of the thiophene ring. Its physicochemical properties include an XLogP3 value of 5.2, indicating moderate lipophilicity, and a topological polar surface area of 92.9 Ų, suggesting moderate solubility in polar solvents .
Properties
IUPAC Name |
ethyl 3-methyl-5-(phenylcarbamoylamino)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-20-14(18)13-10(2)9-12(21-13)17-15(19)16-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOCFOVPVPJWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)NC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate is a complex organic compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur. It features both a carboxylate group and an amine substitution, rendering it structurally significant in chemical and biological applications.
Properties
This compound has a molecular formula of and a molecular weight of approximately 304.37 g/mol .
Applications
Research indicates that compounds within the thiophene family often exhibit significant biological activities, including anti-inflammatory, antibacterial, and antitumor properties. this compound has been studied for its potential pharmacological effects, particularly in cancer research and as a therapeutic agent against various diseases. Interaction studies involving this compound focus on its binding affinities with various biological targets, including enzymes and receptors. These studies are crucial for understanding its pharmacodynamics and potential therapeutic uses. Techniques such as molecular docking simulations and in vitro assays are commonly employed to evaluate these interactions.
The chemical behavior of this compound can be explored through various organic reactions. It can undergo nucleophilic substitutions, condensation reactions, and hydrolysis due to the presence of functional groups such as the carboxylate and amine. For instance, the compound may react with electrophiles at the nitrogen atom of the amine group or undergo acylation reactions to form derivatives with altered biological activity.
Structural Analogues
Several compounds share structural similarities with this compound, each exhibiting unique properties:
- Ethyl 3-amino-5-phenylthiophene-2-carboxylate Lacks carbamoyl substitution and has a simpler structure.
- Ethyl 3-methylthiophene-2-carboxylate Contains no amine or carbamoyl groups, representing a basic thiophene derivative.
- N-(4-nitrophenyl)thiophene-2-carboxamide Contains nitrophenol, resulting in a different functional group profile.
Mechanism of Action
The mechanism by which Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Structural Variations
The compound’s structural analogs differ primarily in substituents on the thiophene ring, which influence electronic properties, steric effects, and biological interactions. Key examples include:
Physicochemical Properties
- Lipophilicity : The target compound’s XLogP3 (5.2) is higher than analogs with polar substituents (e.g., methoxy groups in ), impacting membrane permeability and metabolic stability .
Discussion and Implications
The phenylcarbamoyl group in the target compound confers steric bulk and moderate hydrophobicity, which may limit solubility but enhance binding to hydrophobic protein pockets. In contrast, imidazole-containing analogs () leverage heterocyclic motifs for targeted enzyme inhibition, while bromo/cyano derivatives () prioritize synthetic versatility for further functionalization. The discontinued status of the target compound may reflect challenges in scalability or efficacy relative to more bioactive analogs.
Biological Activity
Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and relevant research findings associated with this compound.
Synthesis and Structural Elucidation
The synthesis of this compound typically involves the reaction of 3-methylthiophene derivatives with phenyl isocyanate or related compounds. The reaction conditions often include organic solvents such as ethanol and catalysts like triethylamine. The resulting product can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Antioxidant Properties
Research indicates that thiophene derivatives, including this compound, exhibit significant antioxidant activity . This is attributed to their ability to scavenge free radicals, which can contribute to oxidative stress and various diseases. Studies have shown that these compounds can effectively reduce oxidative damage in cellular models, suggesting potential therapeutic applications in conditions linked to oxidative stress .
Anticancer Activity
The anticancer potential of thiophene-based compounds has been documented in various studies. This compound has demonstrated selective cytotoxicity against several cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer and colon cancer models through mechanisms that may involve apoptosis induction and cell cycle arrest .
Case Studies
- Breast Cancer Cell Lines : In a study evaluating the effects of this compound on MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value indicating potent activity compared to standard chemotherapeutics .
- Colon Cancer Models : Another investigation utilized colon cancer cell lines (HT29) to assess the compound's efficacy. Results indicated that the compound not only reduced cell viability but also altered key signaling pathways associated with tumor growth and metastasis .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Proliferation : The compound appears to interfere with cell cycle progression, leading to increased apoptosis in cancer cells.
- Modulation of Signaling Pathways : It may affect pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation .
Table: Biological Activities of this compound
Q & A
Q. What are the common synthetic routes for Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate, and how can reaction conditions be optimized?
The synthesis of this compound typically involves the Gewald reaction , a two-step process where ethyl cyanoacetate reacts with ketones or aldehydes in the presence of sulfur to form thiophene intermediates. Subsequent functionalization with phenylcarbamoyl groups is achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt) under anhydrous conditions . Optimization includes:
- Temperature control : Reactions often proceed at 60–80°C for cyclization.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst use : Triethylamine or DMAP improves coupling efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns on the thiophene ring (e.g., methyl at C3, phenylcarbamoyl at C5). Distinct peaks for ester carbonyl (~165–170 ppm) and carbamoyl NH (~9–10 ppm) validate functional groups .
- Mass spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns to confirm purity .
- X-ray crystallography : Resolves spatial arrangement of substituents, critical for understanding steric effects in biological assays .
Q. What are the primary chemical reactions this compound undergoes, and how are they monitored?
Key reactions include:
- Hydrolysis : Ester groups hydrolyze under basic conditions (NaOH/EtOH) to carboxylic acids, monitored by TLC (Rf shift).
- Nucleophilic substitution : The carbamoyl group reacts with amines or thiols, tracked via disappearance of NH peaks in IR .
- Oxidation : Thiophene rings oxidize to sulfoxides using mCPBA, analyzed by HPLC .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) impact biological activity, and how are structure-activity relationships (SAR) analyzed?
Comparative studies of analogs reveal:
- Trifluoromethyl groups : Enhance metabolic stability and receptor binding affinity (e.g., 3-trifluoromethyl analogs show 5× higher inhibition of kinase targets) .
- Phenylcarbamoyl vs. benzamido groups : Carbamoyl substituents improve solubility but reduce membrane permeability, as shown in logP measurements (ΔlogP = −0.8) .
- Methyl at C3 : Steric hindrance reduces off-target interactions in enzyme assays .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
Discrepancies often arise from:
- Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of carbamoyl groups, affecting IC50 values. Standardized buffers (PBS, HEPES) are recommended .
- Cell-line specificity : Activity against HeLa vs. MCF-7 cells may reflect differential expression of target proteins. Transcriptomic profiling validates target relevance .
- Impurity interference : HPLC-MS purity thresholds (>95%) mitigate false positives .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to enzymes like COX-2 or kinases. Modifications at C5 (e.g., chloro substituents) improve binding energy (ΔG = −2.3 kcal/mol) .
- ADMET prediction : Tools like SwissADME forecast bioavailability (%F >50% for lipophilic analogs) and toxicity (e.g., Ames test alerts for nitro groups) .
Q. What methodologies address challenges in crystallizing this compound for structural studies?
- Solvent screening : Slow evaporation in ethyl acetate/hexane (1:3) yields diffraction-quality crystals .
- Cryoprotection : Glycerol (20%) in mother liquor prevents ice formation during data collection .
- SHELX refinement : Anisotropic displacement parameters resolve disorder in phenylcarbamoyl groups .
Methodological Considerations
Q. How are reaction intermediates stabilized during multi-step syntheses?
- Low-temperature storage : Thiophene-2-carboxylate intermediates degrade at >−20°C; lyophilization preserves stability .
- Inert atmosphere : Schlenk techniques prevent oxidation of amine intermediates .
Q. What protocols validate the absence of genotoxicity in novel derivatives?
- Ames test : TA98 and TA100 strains assess mutagenicity (negative results at <10 μg/mL) .
- Comet assay : Quantifies DNA strand breaks in HepG2 cells (IC50 >100 μM deemed safe) .
Q. How are regioselectivity challenges in electrophilic substitution addressed?
- Directing groups : Acetyl at C5 directs electrophiles to C4, confirmed by NOE correlations in NMR .
- Lewis acid catalysis : BF3·Et2O enhances para-substitution in phenylcarbamoyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
